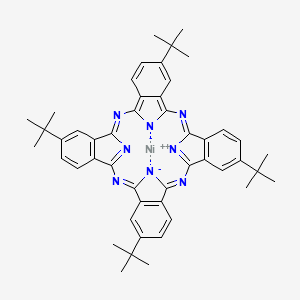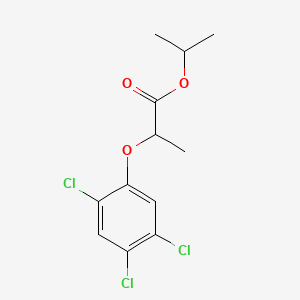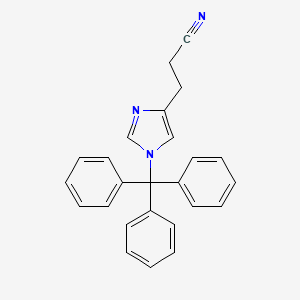
3-(1-Tritylimidazol-4-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Tritylimidazol-4-yl)propanenitrile is a chemical compound characterized by the presence of a trityl group attached to an imidazole ring, which is further connected to a propanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Tritylimidazol-4-yl)propanenitrile typically involves the reaction of 1-tritylimidazole with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of a propanenitrile derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions: 3-(1-Tritylimidazol-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted imidazole derivatives.
科学研究应用
3-(1-Tritylimidazol-4-yl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(1-Tritylimidazol-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The trityl group can enhance the compound’s stability and facilitate its binding to target molecules. The imidazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
- 3-(1-Tritylimidazol-4-yl)propionaldehyde
- 3-(1-Tritylimidazol-4-yl)propan-1-amine
- 3-(1-Tritylimidazol-4-yl)propanoic acid
Comparison: Compared to its similar compounds, 3-(1-Tritylimidazol-4-yl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications. The nitrile group can participate in specific reactions that are not possible with aldehyde, amine, or carboxylic acid derivatives, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C25H21N3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC 名称 |
3-(1-tritylimidazol-4-yl)propanenitrile |
InChI |
InChI=1S/C25H21N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17H2 |
InChI 键 |
ZKTKMEHUYHREJT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
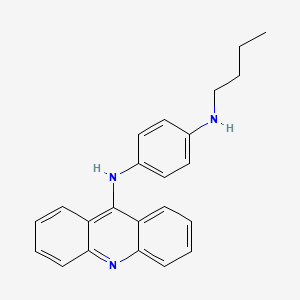

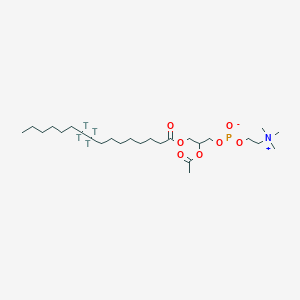
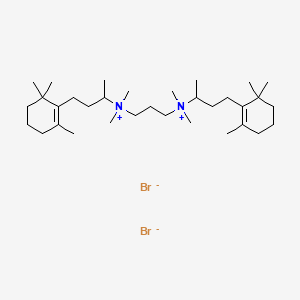
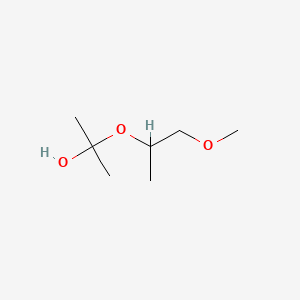
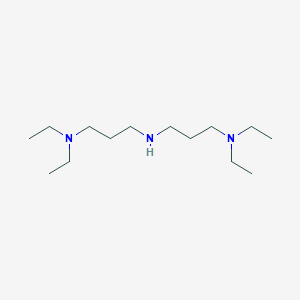
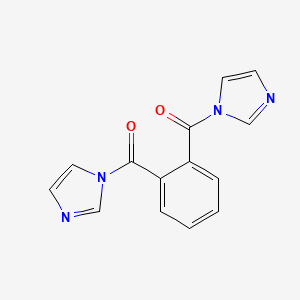
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
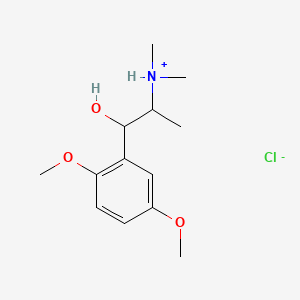
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
